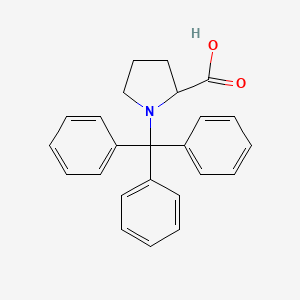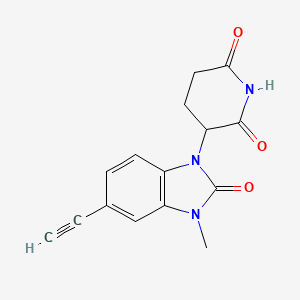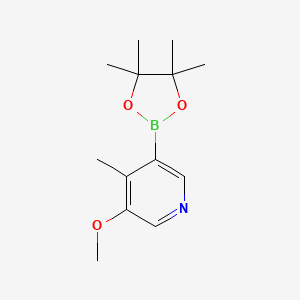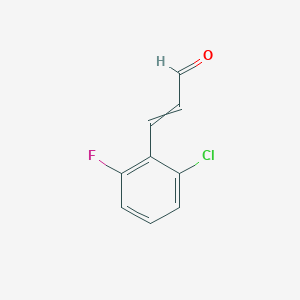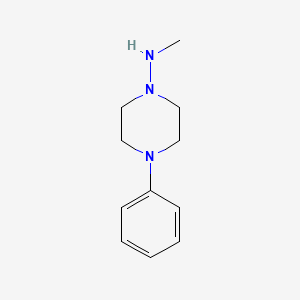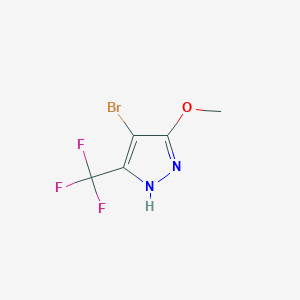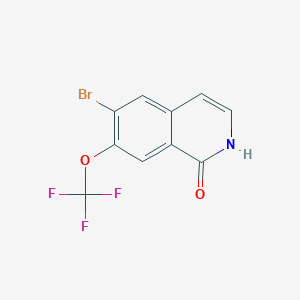
1(2H)-Isoquinolinone, 6-bromo-7-(trifluoromethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(2H)-Isoquinolinone, 6-bromo-7-(trifluoromethoxy)- is a heterocyclic compound that belongs to the isoquinolinone family. This compound is characterized by the presence of a bromine atom at the 6th position and a trifluoromethoxy group at the 7th position on the isoquinolinone ring. Isoquinolinones are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 1(2H)-Isoquinolinone, 6-bromo-7-(trifluoromethoxy)- can be achieved through various synthetic routes. One common method involves the bromination of 1(2H)-isoquinolinone followed by the introduction of the trifluoromethoxy group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a suitable solvent. The trifluoromethoxy group can be introduced using trifluoromethoxy reagents under specific conditions to ensure selective substitution at the desired position.
Industrial production methods for this compound may involve large-scale bromination and trifluoromethoxylation processes, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial to achieve high purity and yield in industrial settings.
Analyse Chemischer Reaktionen
1(2H)-Isoquinolinone, 6-bromo-7-(trifluoromethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced isoquinolinone derivatives.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride, potassium carbonate, and various nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted isoquinolinones, while oxidation reactions can produce isoquinolinone N-oxides.
Wissenschaftliche Forschungsanwendungen
1(2H)-Isoquinolinone, 6-bromo-7-(trifluoromethoxy)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel isoquinolinone derivatives with potential biological activities.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. It is used in assays to investigate its effects on various biological pathways.
Medicine: The compound is explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. Researchers are investigating its mechanism of action and efficacy in preclinical models.
Industry: In the pharmaceutical industry, 1(2H)-Isoquinolinone, 6-bromo-7-(trifluoromethoxy)- is used in the development of new drug candidates. It is also utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of 1(2H)-Isoquinolinone, 6-bromo-7-(trifluoromethoxy)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit kinases or phosphatases involved in cell proliferation, leading to antiproliferative effects in cancer cells. The trifluoromethoxy group enhances the compound’s lipophilicity and binding affinity to its targets, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
1(2H)-Isoquinolinone, 6-bromo-7-(trifluoromethoxy)- can be compared with other similar compounds such as:
6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline: This compound has a methoxy group instead of a trifluoromethoxy group, which may result in different biological activities and properties.
6-Bromo-7-hydroxycoumarin: This compound contains a coumarin ring instead of an isoquinolinone ring, leading to distinct chemical and biological properties.
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: This indazole derivative has different structural features and may exhibit unique biological activities compared to isoquinolinone derivatives.
The uniqueness of 1(2H)-Isoquinolinone, 6-bromo-7-(trifluoromethoxy)- lies in its specific substitution pattern and the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H5BrF3NO2 |
|---|---|
Molekulargewicht |
308.05 g/mol |
IUPAC-Name |
6-bromo-7-(trifluoromethoxy)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H5BrF3NO2/c11-7-3-5-1-2-15-9(16)6(5)4-8(7)17-10(12,13)14/h1-4H,(H,15,16) |
InChI-Schlüssel |
ZIZISTUYLXVKQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=O)C2=CC(=C(C=C21)Br)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 5,6-Dichlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13896248.png)



![4-Chloro-7-[(2,4-dimethoxyphenyl)methyl]-5,8-dihydropyrido[3,4-d]pyrimidin-6-one](/img/structure/B13896289.png)
